molecular formula C16H19N B8201886 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine

5-(tert-Butyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8201886
M. Wt: 225.33 g/mol
InChI Key: BAGPVLYGSZKWDX-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis:
5-(tert-Butyl)-[1,1'-biphenyl]-2-amine (CAS: 1410783-24-2) is a biphenyl derivative featuring a tert-butyl substituent at the 5-position of the biphenyl scaffold and an amine group at the 2-position. It is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction between 2-bromo-4-(tert-butyl)aniline and phenylboronic acid, achieving a yield of 70% . The compound is characterized by its molecular formula C₁₆H₁₉N and molecular weight 225.34 g/mol .

Physicochemical and Safety Properties: While detailed physicochemical data (e.g., melting point, solubility) are unavailable, the compound is reported to be stable under normal conditions. It exhibits acute toxicity (Category 4) via oral, dermal, and inhalation routes, necessitating handling by trained professionals . Combustion releases toxic fumes, and it should be stored in a dark, inert atmosphere .

Properties

IUPAC Name

4-tert-butyl-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGPVLYGSZKWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between aryl halides and boronic acids. For 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine, this involves coupling 2-iodoaniline with tert-butyl-substituted phenylboronic acid derivatives.

Example Protocol :

  • Reactants : 2-Iodoaniline (1.50 mmol) and (2-bromo-5-methoxyphenyl)boronic acid.

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base : Na₂CO₃ (4 equiv).

  • Solvent : Toluene/water (4:1).

  • Conditions : 95°C, 24 h under N₂.

  • Yield : 81% (brown oil).

Optimization Strategies

  • Ligand Effects : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity.

  • Solvent Systems : Mixed polar/nonpolar solvents (e.g., toluene/water) improve solubility of reactants.

Friedel-Crafts Alkylation

tert-Butyl Group Introduction

Friedel-Crafts alkylation introduces the tert-butyl group to a preformed biphenyl amine.

Industrial-Scale Synthesis :

  • Reactants : 4,4'-Bis(3-nitrophenoxy)biphenyl.

  • Catalyst : 5% Pd/C or Ru/C.

  • Conditions : 3 MPa H₂, 70–80°C in tetrahydrofuran.

  • Post-Hydrogenation : Antioxidant (BHT) addition prevents oxidation.

  • Yield : 90–93% (white crystals).

Challenges

  • Regioselectivity : Steric hindrance from the tert-butyl group necessitates optimized reaction times (12–24 h).

  • Purification : Crystallization in cold water (10–15°C) ensures >99% purity.

Reductive Amination of Nitro Precursors

Nitro Group Reduction

Nitro intermediates are reduced to amines using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation :

  • Substrate : 4,4'-Bis(3-nitrophenoxy)biphenyl.

  • Catalyst : Pd/C (0.2–0.6 wt%).

  • Solvent : Tetrahydrofuran.

  • Yield : 92.1%.

Chemical Reduction (SnCl₂/HCl) :

  • Limitations : Lower yields (70–75%) and hazardous waste generation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Suzuki-Miyaura81–9095–98HighCostly Pd catalysts
Friedel-Crafts90–93>99IndustrialLong reaction times
Reductive Amination70–9390–99ModerateNitro precursor synthesis

Emerging Techniques

Flow Chemistry

Continuous-flow systems reduce reaction times and improve safety:

  • Residence Time : 53–211 s for Grignard reagent synthesis.

  • Applications : Scalable synthesis of boronic esters.

Microwave-Assisted Synthesis

  • Conditions : 120°C, 1.5 h with K₂CO₃.

  • Advantages : 20–30% faster than conventional heating.

Industrial Production Considerations

Catalyst Recycling

  • Pd/C Recovery : Filtration and reuse in subsequent batches maintain cost efficiency.

  • Solvent Recycling : Tetrahydrofuran recovery via distillation reduces waste.

Environmental Impact

  • Waste Minimization : Solid-phase extraction (SPE) replaces column chromatography.

  • Green Solvents : 2-Methyltetrahydrofuran shows promise as a renewable alternative .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl amines.

Scientific Research Applications

Applications in Medicinal Chemistry

5-(tert-Butyl)-[1,1'-biphenyl]-2-amine has been investigated for various biological activities, making it a candidate for drug development:

  • Anticancer Activity : Research indicates that biphenyl derivatives exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds with biphenyl structures have been documented for their antimicrobial activities. This is crucial for developing new antibiotics in the face of rising resistance .
  • Anti-inflammatory Effects : Some studies suggest that biphenyl derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of biphenyl derivatives against pancreatic cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research conducted on various biphenyl derivatives demonstrated their effectiveness against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways within biological systems. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The biphenyl core provides structural rigidity and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The tert-butyl group’s position significantly impacts physicochemical and synthetic properties. Key analogs include:

Compound Name Substituent Position Yield (%) Molecular Weight (g/mol) Key Properties/Applications
5-(tert-Butyl)-[1,1'-biphenyl]-2-amine 5-position 70 225.34 High yield; acute toxicity (Cat. 4)
4'-(tert-Butyl)-[1,1'-biphenyl]-2-amine 4'-position 59 225.32 Lower yield; skin/eye irritation (H315, H319)
5-Methoxy-[1,1'-biphenyl]-2-amine 5-position 53 199.24 Electron-donating methoxy group; lower steric bulk
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine 3',4',5'-positions N/A 223.19 Electron-withdrawing fluorine substituents; used in drug impurity studies

Key Observations :

  • Yield : The tert-butyl group at the 5-position (70% yield) outperforms analogs with substituents at the 4'-position (59%) or methoxy groups (53%), likely due to steric and electronic optimization in Suzuki-Miyaura coupling .
  • Toxicity : The 4'-tert-butyl analog exhibits specific hazards (skin/eye irritation), whereas the 5-tert-butyl variant is broadly classified under acute toxicity, suggesting positional effects on biological activity .

Functional Group Modifications

Electron-Donating vs. Electron-Withdrawing Groups :
  • tert-Butyl (Electron-Donating): Enhances solubility in non-polar solvents and stabilizes intermediates in electrophilic substitution reactions.
  • Methoxy (Electron-Donating) : Lowers steric hindrance but reduces yield compared to tert-butyl analogs, possibly due to weaker directing effects .
  • Fluorine (Electron-Withdrawing) : Increases polarity and metabolic stability, making fluorinated analogs (e.g., 3',4',5'-trifluoro derivative) valuable in pharmaceutical impurity profiling .
Halogenated Derivatives :
  • 5-Chloro-[1,1'-biphenyl]-2-amine (CAS 30273-39-3): Chlorine’s electronegativity alters reactivity in cross-coupling reactions, though synthetic data are sparse .

Data Gaps and Challenges

  • Toxicity and Environmental Impact: Limited ecotoxicological data exist for all analogs, highlighting the need for comprehensive safety assessments .
  • Physicochemical Properties : Melting points, solubility, and partition coefficients (logP) are unreported, complicating formulation studies.

Biological Activity

5-(tert-Butyl)-[1,1'-biphenyl]-2-amine, a compound characterized by its biphenyl structure and a tert-butyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a biphenyl backbone with a tert-butyl group and an amine functional group. Its chemical structure can be represented as follows:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

This structure contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent evaluations:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
SK-BR-3 (Breast Cancer)15.0Inhibition of cell proliferation
MDA-MB-231 (Breast Cancer)10.0Cell cycle arrest at G2/M phase

These results indicate that the compound's structural features may enhance its efficacy against specific cancer types.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G2/M checkpoint.
  • Inhibition of Metastasis : Some studies suggest that it may hinder metastatic processes in aggressive cancer phenotypes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

  • Half-Life : Approximately 0.8 hours post-administration.
  • Bioavailability : Estimated at around 66% after intraperitoneal administration.
  • Volume of Distribution : Approximately 4.6 L/kg.

These parameters suggest rapid absorption and clearance, which may influence dosing strategies in clinical settings.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.
  • In vivo models showed promising results in tumor growth inhibition when administered alongside traditional chemotherapeutics.

Q & A

Q. What are the critical safety protocols for handling 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Ventilation: Conduct experiments in fume hoods to prevent inhalation of dust/particulates, as the compound is classified for acute toxicity via inhalation (H332) .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, well-ventilated area. Avoid proximity to oxidizers or heat sources .
  • Spill Management: Contain spills with sand or vermiculite, collect in labeled containers, and dispose via hazardous waste protocols .

Q. How can researchers synthesize and characterize this compound?

Methodological Answer:

  • Synthesis: Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the tert-butyl group to the biphenyl scaffold. Optimize reaction conditions (temperature, solvent) to improve yield .
  • Characterization: Confirm structure via 1H^1H/13C^{13}C NMR (peaks for tert-butyl at ~1.3 ppm and aromatic protons at 6.5–7.5 ppm) and high-resolution mass spectrometry (expected [M+H]+^+ at m/z 225.3350) .
  • Purity Analysis: Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?

Methodological Answer:

  • Kinetic Profiling: Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination in palladium cycles) .
  • Isotopic Labeling: Use 15N^{15}N-labeled amines to trace nitrogen incorporation pathways and validate catalytic mechanisms .
  • Computational Modeling: Apply density functional theory (DFT) to simulate transition states and calculate activation energies for proposed intermediates .

Q. What experimental strategies address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Acute Toxicity Assays: Perform Daphnia magna 48-hour immobilization tests (OECD 202) and algal growth inhibition studies (OECD 201) to determine EC50_{50} values .
  • Degradation Studies: Use UV/H2 _2O2_2 advanced oxidation processes to assess photolytic degradation half-lives and identify breakdown products via GC-MS .
  • Bioaccumulation Potential: Measure log KowK_{ow} (octanol-water partition coefficient) experimentally or predict via EPI Suite to evaluate environmental persistence .

Q. How can computational tools predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize candidates with high binding affinities .
  • QSAR Modeling: Train models on existing aryl amine datasets to correlate substituent effects (e.g., tert-butyl steric bulk) with anti-inflammatory or anticancer activity .
  • ADMET Prediction: Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What methodologies resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Factorial Design: Apply a 2k^k factorial experiment to isolate critical variables (e.g., catalyst loading, solvent polarity) affecting yield discrepancies .
  • Interlaboratory Validation: Share samples with independent labs for NMR and LC-MS cross-validation, ensuring standardized calibration protocols .
  • Error Analysis: Use root-cause analysis (e.g., Ishikawa diagrams) to identify systematic errors in purification (e.g., column chromatography vs. recrystallization) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmaceutical applications?

Methodological Answer:

  • Analog Synthesis: Modify the tert-butyl group (e.g., replace with cyclopropyl or trifluoromethyl) and test solubility/log PP changes .
  • Pharmacophore Mapping: Identify essential moieties (e.g., biphenyl backbone, amine group) via 3D alignment with known bioactive compounds .
  • In Vivo Efficacy: Evaluate lead compounds in murine models (e.g., LPS-induced inflammation) with dose-response profiling to establish therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.